molecular formula C20H22N2OS B2544402 (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline CAS No. 489397-81-1

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2544402
CAS No.: 489397-81-1
M. Wt: 338.47
InChI Key: PRJRYMSKSXGTHT-MRCUWXFGSA-N
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Description

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxypropyl and p-tolyl groups through nucleophilic substitution reactions.

    Ylidene Formation: The final step involves the formation of the ylidene linkage, often through a condensation reaction with aniline under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)benzylamine
  • (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)phenylamine
  • (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)ethylamine

Uniqueness

What sets (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline apart from similar compounds is its specific substitution pattern and the presence of the methoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-methoxypropyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-16-9-11-17(12-10-16)19-15-24-20(22(19)13-6-14-23-2)21-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJRYMSKSXGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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